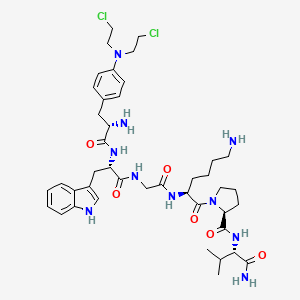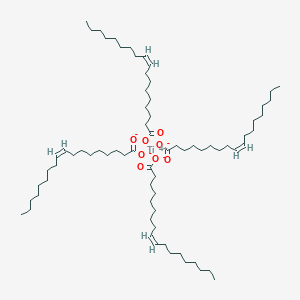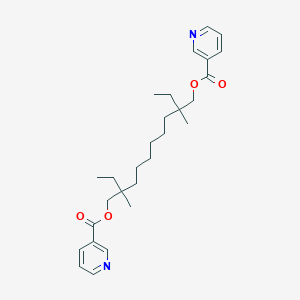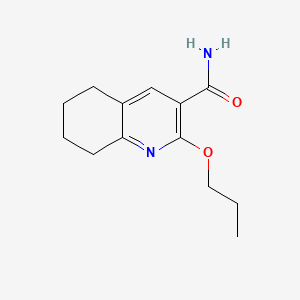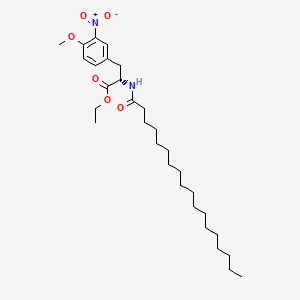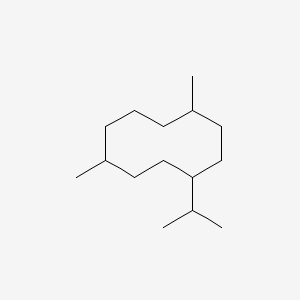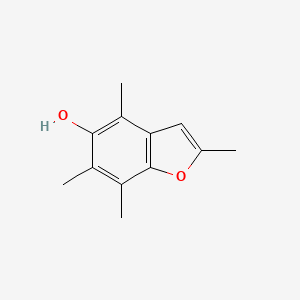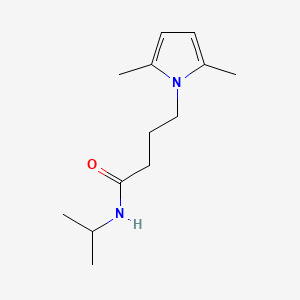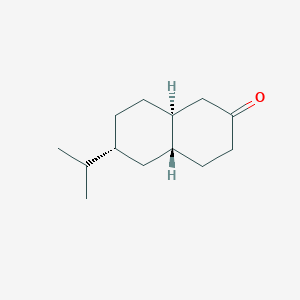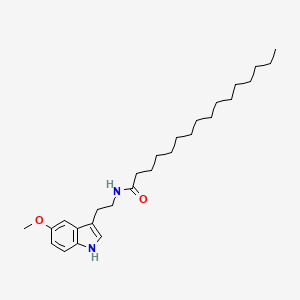
Benzamide, 4-amino-5-chloro-N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-2-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 4-amino-5-chloro-N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-2-methoxy- is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes an amino group, a chloro group, and a methoxy group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-amino-5-chloro-N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-2-methoxy- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Chlorination: The amino group is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Dimethylaminoethoxy Substitution: The final step involves the substitution of the dimethylaminoethoxy group, which can be achieved through a nucleophilic substitution reaction using dimethylaminoethanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 4-amino-5-chloro-N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding hydroxyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of hydroxyl derivatives.
Aplicaciones Científicas De Investigación
Benzamide, 4-amino-5-chloro-N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-2-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzamide, 4-amino-5-chloro-N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-2-methoxy- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of the dimethylaminoethoxy group enhances its ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-hydroxybenzamide
- 4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-(methylsulfonyl)ethoxybenzamide
Uniqueness
Benzamide, 4-amino-5-chloro-N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-2-methoxy- is unique due to the presence of the dimethylaminoethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable tool in scientific research and potential therapeutic applications.
Propiedades
Número CAS |
122892-34-6 |
|---|---|
Fórmula molecular |
C19H24ClN3O3 |
Peso molecular |
377.9 g/mol |
Nombre IUPAC |
4-amino-5-chloro-N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-2-methoxybenzamide |
InChI |
InChI=1S/C19H24ClN3O3/c1-23(2)8-9-26-14-6-4-13(5-7-14)12-22-19(24)15-10-16(20)17(21)11-18(15)25-3/h4-7,10-11H,8-9,12,21H2,1-3H3,(H,22,24) |
Clave InChI |
BEAYKXCTVALCHX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2OC)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


